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molecular formula C16H26O B146436 2,6-Di-tert-butyl-4-ethylphenol CAS No. 4130-42-1

2,6-Di-tert-butyl-4-ethylphenol

Cat. No. B146436
M. Wt: 234.38 g/mol
InChI Key: BVUXDWXKPROUDO-UHFFFAOYSA-N
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Patent
US04319052

Procedure details

Into the reactor described in Example 1 hereinbefore there are charged 58.5 g (0.25 g-mol) of 2,6-ditert.butyl4-ethylphenol, 1 g of a concentrated sulfuric acid and 19 g (0.25 g-mol) of methylal are added into the reactor at the temperature of 130° C. over 30 minutes. The reaction mass is treated and 26.2 g of 2,2'-methylene-bis-(4-ethyl-6-tert.butylphenol) are thus obtained which corresponds to 98.9% of the theoretical yield calculated for the reacted 2,6-ditert.butyl-4-ethylphenol (conversion of the latter is 57.5).
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])(C)C.S(=O)(=O)(O)O.COC[O:26][CH3:27]>>[CH2:1]([C:4]1[CH:1]=[C:5]([CH2:10][CH3:9])[CH:6]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:27]=1[OH:26])[C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[CH:8]=[C:7]([C:13]([CH3:14])([CH3:15])[CH3:16])[C:6]=1[OH:17]

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
Name
Quantity
1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
19 g
Type
reactant
Smiles
COCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added into the reactor at the temperature of 130° C. over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mass is treated

Outcomes

Product
Name
Type
product
Smiles
C(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.2 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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